Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride
Overview
Description
“Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride” is a compound that has been synthesized and studied for its potential anti-ulcer activity . It is part of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one . The molecular formula of this compound is C11H22Cl2N2O2S.
Synthesis Analysis
The synthesis of this compound involved the modification of thiazolidin-4-one by replacing the stereoisomeric C atom by a spiro-fragment, namely an N-substituted piperidine . This modification removed the asymmetric center from the heterocyclic compound . The course of the reaction was monitored by chromatography–mass-spectrometry .Molecular Structure Analysis
The molecular structure of “Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride” is characterized by the presence of a spiro-fragment, specifically an N-substituted piperidine . This structure was achieved by modifying thiazolidin-4-one .Physical And Chemical Properties Analysis
The product of the synthesis was a yellow oily liquid . The molecular weight of the compound is 317.3 g/mol.Scientific Research Applications
Application 1: Anti-Ulcer Activity
- Summary of the Application : This compound has been investigated for its potential as a new anti-ulcer agent. The research focused on synthesizing a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one and testing their activity as anti-ulcer agents in vivo .
- Methods of Application or Experimental Procedures : The compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The products were isolated from the reaction mixture by column chromatography in yields ranging from 27% to 60% .
- Results or Outcomes : The compounds 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro-[4.5]decan-3-one, 8-benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one, 4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, and 8-benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro[4.5]-decan-3-one were found to possess anti-ulcer activity comparable with that of omeprazole .
Future Directions
properties
IUPAC Name |
methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S.2ClH/c1-3-13-6-4-11(5-7-13)12-9(8-16-11)10(14)15-2;;/h9,12H,3-8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNSHMIFRCOBQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)NC(CS2)C(=O)OC.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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